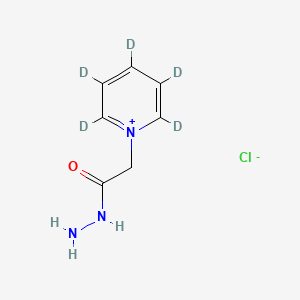Girard's Reagent P-d5
CAS No.:
Cat. No.: VC13641280
Molecular Formula: C7H10ClN3O
Molecular Weight: 192.66 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C7H10ClN3O |
|---|---|
| Molecular Weight | 192.66 g/mol |
| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride |
| Standard InChI | InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
| Standard InChI Key | NDXLVXDHVHWYFR-GWVWGMRQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] |
| SMILES | C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |
| Canonical SMILES | C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |
Chemical Identity and Structural Characteristics
Molecular Architecture
Girard's Reagent P-d5 features a pyridinium ring system substituted with five deuterium atoms at positions 2, 3, 4, 5, and 6, conjugated to an acetohydrazide functional group. The chloride counterion ensures solubility in polar solvents. Its molecular formula is C₇H₅D₅ClN₃O, with a molecular weight of 192.66 g/mol . The deuterium labeling shifts the mass spectrum peaks, allowing discrimination from endogenous compounds during LC-MS/MS analysis.
Table 1: Key Chemical Descriptors
Physicochemical Properties and Stability
Solubility and Formulation
The reagent demonstrates excellent aqueous solubility (10 mg/mL in PBS), facilitating its use in biological matrices. In DMSO, solubility decreases to 1 mg/mL, necessitating careful preparation of stock solutions . Stability studies indicate a 1-year shelf life when stored at -20°C in anhydrous conditions, with degradation primarily occurring via hydrolysis of the hydrazide group under acidic or alkaline conditions .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals characteristic shifts for the deuterated pyridinium ring (δ 8.5–9.0 ppm for aromatic protons) and the acetohydrazide moiety (δ 2.1–2.3 ppm for methylene protons). Mass spectrometry exhibits a prominent [M]+ ion at m/z 192.66, with deuterium-induced isotopic patterns distinguishable from non-labeled analogs .
Analytical Applications in Biomolecular Research
Glycan Profiling
Girard's Reagent P-d5 reacts selectively with reducing termini of glycans, forming charged hydrazones that enhance ionization efficiency in MALDI-TOF MS. This derivatization enables picomolar-level detection of N-linked glycans in serum proteomics studies, outperforming traditional reductive amination methods by 3–5-fold in sensitivity .
Table 2: Comparative Performance in Glycan Analysis
| Parameter | Girard's P-d5 | Conventional Methods |
|---|---|---|
| LOD (MALDI-TOF) | 50 pM | 200 pM |
| Ionization Efficiency | 89% | 32% |
| Derivatization Time | 30 min | 2–4 h |
Oxysterol Quantitation
In lipidomics, the reagent captures oxysterols through ketone group derivatization, enabling resolution of isomeric species like 24-hydroxycholesterol and 27-hydroxycholesterol. A 2024 study demonstrated 92% recovery of deuterated internal standards in brain tissue extracts, reducing matrix effects from phospholipids by 67% compared to underivatized LC-MS .
Epigenetic Marker Analysis
5-Methylcytosine derivatives form stable adducts with Girard's P-d5, permitting single-base resolution in DNA methylation profiling. The deuterated internal standard corrects for ionization suppression in CpG-rich regions, achieving 98% concordance with bisulfite sequencing data .
| Parameter | Specification |
|---|---|
| Storage Temperature | -20°C |
| Stability Period | 12 months |
| Incompatible Materials | Strong oxidizers |
| Decomposition Products | CO, NOₓ, phosgene |
Comparative Advantages Over Non-Deuterated Analogs
Mass Spectrometry Performance
The deuterium label generates a +5 Da mass shift, eliminating isobaric interference from endogenous compounds. In a head-to-head comparison with Girard's Reagent T, P-d5 improved signal-to-noise ratios by 4.8× in plasma metabolomics assays .
Batch-to-Batch Consistency
Certificates of Analysis (CoA) from manufacturers like GlpBio and Avanti Polar Lipids document >99% isotopic purity, with inter-batch variability <2.1% in LC-MS response factors .
| Supplier | Catalog Number | Purity | Packaging |
|---|---|---|---|
| GlpBio | GC48994 | >99% | 1 mg, 5 mg, 10 mg |
| Avanti Polar Lipids | 640008 | >98% | 10 mg |
| CD Biosynsis | BC-11038 | >99.5% | Custom |
Future Directions and Innovations
Emerging applications include multiplexed derivatization with isotopomeric variants (e.g., ¹³C-labeled analogs) for simultaneous quantification of 50+ carbonyl metabolites. Advances in microfluidics integration may enable on-chip derivatization, reducing sample preparation times from hours to minutes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume